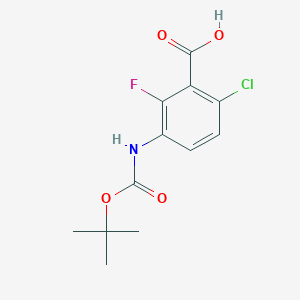
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a fluorine atom. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorination and fluorination steps can be carried out using appropriate halogenating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Strong acids like TFA or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Applications De Recherche Scientifique
3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets due to its structural similarity to bioactive compounds.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further chemical transformations, potentially interacting with molecular targets in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid:
3-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid: Lacks the fluorine substituent, which may influence its chemical behavior and biological activity.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine substituents, which can modulate its electronic properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
Formule moléculaire |
C12H13ClFNO4 |
|---|---|
Poids moléculaire |
289.69 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)8(9(7)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
SODHFPUOQCEVKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















